molecular formula C8H10ClN3S B2939516 1-Amino-3-(4-chlorophenyl)-1-methylthiourea CAS No. 70483-64-6

1-Amino-3-(4-chlorophenyl)-1-methylthiourea

Cat. No. B2939516
Key on ui cas rn: 70483-64-6
M. Wt: 215.7
InChI Key: VRLOSSDSQXUQET-UHFFFAOYSA-N
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Patent
US04514419

Procedure details

A mixture of 4-chlorophenylisothiocyanate (17.0 g, 0.10 mole) and methylhydrazine (5.0 g, 0.11 mole) in 80 ml of ethanol was stirred at room temperature for two hours. The reaction mixture was filtered to collect colorless crystalline N-(4-chlorophenyl)-1-methylhydrazinecarbothioamide (18.4 g, mp 152°-154° C.).
Quantity
17 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[S:10])=[CH:4][CH:3]=1.[CH3:11][NH:12][NH2:13]>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([N:12]([CH3:11])[NH2:13])=[S:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N=C=S
Name
methylhydrazine
Quantity
5 g
Type
reactant
Smiles
CNN
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to collect colorless crystalline N-(4-chlorophenyl)-1-methylhydrazinecarbothioamide (18.4 g, mp 152°-154° C.)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC=C(C=C1)NC(=S)N(N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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